Molecular weight and formula of (3-(Benzyloxy)-4-ethoxyphenyl)methanamine
Molecular weight and formula of (3-(Benzyloxy)-4-ethoxyphenyl)methanamine
An In-depth Technical Guide to (3-(Benzyloxy)-4-ethoxyphenyl)methanamine
This guide provides a comprehensive technical overview of (3-(Benzyloxy)-4-ethoxyphenyl)methanamine, a substituted benzylamine of interest in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged in major chemical databases, its synthesis and properties can be reliably inferred from its direct precursor, 3-(Benzyloxy)-4-ethoxybenzaldehyde, and established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Identity and Physicochemical Properties
(3-(Benzyloxy)-4-ethoxyphenyl)methanamine is a primary amine featuring a core phenyl ring substituted with benzyloxy, ethoxy, and aminomethyl groups. These functional groups are significant pharmacophores that can influence the molecule's biological activity, solubility, and metabolic stability.
Chemical Structure and Formula
The chemical structure consists of a benzylamine core where the phenyl ring is substituted at the 3-position with a benzyloxy group (-OCH₂C₆H₅) and at the 4-position with an ethoxy group (-OCH₂CH₃).
Based on this structure, the molecular formula and weight have been determined:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₂ | Calculated |
| Molecular Weight | 271.33 g/mol | Calculated |
| IUPAC Name | (3-(Benzyloxy)-4-ethoxyphenyl)methanamine | IUPAC Nomenclature |
Note: The molecular formula C₁₆H₁₉NO₂ is shared by other constitutional isomers, such as 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, which has a methoxy group and an ethanamine side chain[1]. It is crucial to distinguish these isomers through appropriate analytical techniques.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted through computational models. These values are essential for anticipating the compound's behavior in various experimental and biological systems.
| Property | Predicted Value | Method |
| XLogP3 | 2.6 | Crippen Method[2] |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | Ertl et al. |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 6 | Calculated |
Synthesis and Purification
The most direct and logical synthetic route to (3-(Benzyloxy)-4-ethoxyphenyl)methanamine is through the reductive amination of its corresponding aldehyde precursor, 3-(Benzyloxy)-4-ethoxybenzaldehyde. This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.
Synthesis of the Precursor: 3-(Benzyloxy)-4-ethoxybenzaldehyde
The starting material, 3-(Benzyloxy)-4-ethoxybenzaldehyde, is a known compound (CAS No. 26691-25-8)[3]. It can be synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) through a two-step process involving benzylation followed by ethylation, or vice-versa. A more direct synthesis involves the ethylation of 3-benzyloxy-4-hydroxybenzaldehyde.
A general procedure for the synthesis of a related compound, 3-ethoxy-4-methoxybenzaldehyde, from isovanillin and bromoethane using a base like sodium hydroxide and a phase-transfer catalyst has been patented, demonstrating a scalable and efficient method[4].
Protocol: Reductive Amination for (3-(Benzyloxy)-4-ethoxyphenyl)methanamine
This protocol describes the conversion of the aldehyde to the target primary amine. The causality for this choice is its high yield and selectivity. The process involves two key stages: the formation of an intermediate imine, followed by its reduction to the amine. These can be performed in a single pot.
Step-by-Step Methodology:
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Imine Formation: Dissolve 3-(Benzyloxy)-4-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, typically a solution of ammonia in methanol (7-10 eq) or ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent portion-wise. Sodium borohydride (NaBH₄) is a common and effective choice (1.5-2.0 eq). Its selection is based on its mild nature and selectivity for the imine over other functional groups.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
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Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add an aqueous base (e.g., 1M NaOH) to neutralize any acidic byproducts and to ensure the amine is in its free base form. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (3-(Benzyloxy)-4-ethoxyphenyl)methanamine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for amine synthesis.
Analytical Characterization
To confirm the identity and purity of the synthesized (3-(Benzyloxy)-4-ethoxyphenyl)methanamine, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the aminomethyl (-CH₂NH₂) protons, triplets and quartets for the ethoxy group, a singlet for the benzyloxy methylene protons, and distinct aromatic protons corresponding to the two different phenyl rings.
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¹³C NMR: The spectrum should show distinct signals for all 16 carbon atoms, including the aliphatic carbons of the aminomethyl, ethoxy, and benzyloxy groups, and the aromatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 272.3.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkages.
Applications in Research and Drug Development
While specific applications for (3-(Benzyloxy)-4-ethoxyphenyl)methanamine are not documented, its structural motifs suggest potential utility in several areas of medicinal chemistry.
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Monoamine Oxidase (MAO) Inhibition: The benzyloxy pharmacophore is a key feature in many known inhibitors of MAO-A and MAO-B, enzymes implicated in neurological disorders like Parkinson's disease and depression[5]. The core structure of the target molecule is similar to other compounds investigated for MAO inhibition.
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Dopamine Receptor Antagonism: Substituted piperidine scaffolds containing benzyloxy groups have been explored as potent and selective antagonists for the dopamine D4 receptor, a target for central nervous system disorders[6]. The phenethylamine backbone of the title compound is a classic structure in dopamine research.
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Intermediates in Pharmaceutical Synthesis: Benzylamines are versatile intermediates. For instance, 4-Methoxybenzylamine is a key intermediate in the production of the cardiac depressant Meobentine and the anti-cancer drug Idarubicin[7]. The subject molecule could serve as a valuable building block for more complex molecular architectures.
Safety and Handling
No specific safety data exists for (3-(Benzyloxy)-4-ethoxyphenyl)methanamine. Therefore, precautions must be based on the data for structurally related compounds, such as substituted benzylamines and its aldehyde precursor.
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General Hazards: Benzylamines can be corrosive and cause severe skin burns and eye damage[8]. They may also be harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
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First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately[8].
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References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794176, 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Available: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-methoxy phenethylamine. Available: [Link]
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Kumar, V., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. Available: [Link]
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PubChemLite. (n.d.). (4-(benzyloxy)-3-methoxyphenyl)methanamine hydrochloride. Available: [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available: [Link]
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DU Organics. (2024). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Available: [Link]
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Taddei, C., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available: [Link]
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Cheméo. (n.d.). Benzylidene-(3-methoxyphenyl)-amine. Available: [Link]
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